molecular formula C6H11O7Sm B7959305 Samarium acetate, hydrate

Samarium acetate, hydrate

Cat. No.: B7959305
M. Wt: 345.5 g/mol
InChI Key: LKSVMAKMHXTSQX-UHFFFAOYSA-K
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Description

Samarium acetate, hydrate is an acetate salt of samarium, with the chemical formula of Sm(CH₃COO)₃·xH₂O. It exists in both hydrate and tetrahydrate forms. This compound is typically a pale yellow powder and is known for its moderate solubility in water. This compound is used in various scientific and industrial applications due to its unique properties .

Scientific Research Applications

Samarium acetate, hydrate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

Samarium acetate, hydrate can be synthesized by dissolving samarium(III) oxide in a 50% acetic acid solution. The solution is then crystallized and vacuum dried to obtain the tetrahydrate form . Another method involves the crystallization of mixed anion acetates from samarium chloride hexahydrate and samarium oxychloride in acetic acid solution .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory preparation but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of high-quality raw materials and precise crystallization techniques are essential for industrial production.

Chemical Reactions Analysis

Types of Reactions

Samarium acetate, hydrate undergoes various chemical reactions, including:

    Oxidation: Samarium acetate can be oxidized to form samarium oxide.

    Reduction: It can be reduced to elemental samarium under specific conditions.

    Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

    Oxidation: Typically involves heating in the presence of oxygen.

    Reduction: Requires a reducing agent such as hydrogen gas or a metal like lithium.

    Substitution: Often involves the use of other ligands in a solvent like water or ethanol.

Major Products Formed

    Oxidation: Samarium oxide (Sm₂O₃)

    Reduction: Elemental samarium (Sm)

    Substitution: Various samarium coordination compounds depending on the ligands used.

Mechanism of Action

The mechanism of action of samarium acetate, hydrate involves its ability to act as a catalyst in various chemical reactions. The samarium ion can coordinate with different ligands, facilitating various chemical transformations. In biological systems, samarium ions can interact with biomolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Samarium chloride (SmCl₃)
  • Samarium nitrate (Sm(NO₃)₃)
  • Samarium oxalate (Sm₂(C₂O₄)₃)

Uniqueness

Samarium acetate, hydrate is unique due to its moderate water solubility and its ability to form stable hydrates. This makes it particularly useful in applications where controlled release of samarium ions is required. Compared to other samarium compounds, this compound offers a balance between solubility and stability, making it versatile for various scientific and industrial applications .

Properties

IUPAC Name

samarium(3+);triacetate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.H2O.Sm/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSVMAKMHXTSQX-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Sm+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O7Sm
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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